4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline 4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20494179
InChI: InChI=1S/C13H18BrFN2/c14-11-4-5-13(12(15)10-11)16-6-9-17-7-2-1-3-8-17/h4-5,10,16H,1-3,6-9H2
SMILES:
Molecular Formula: C13H18BrFN2
Molecular Weight: 301.20 g/mol

4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline

CAS No.:

Cat. No.: VC20494179

Molecular Formula: C13H18BrFN2

Molecular Weight: 301.20 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline -

Specification

Molecular Formula C13H18BrFN2
Molecular Weight 301.20 g/mol
IUPAC Name 4-bromo-2-fluoro-N-(2-piperidin-1-ylethyl)aniline
Standard InChI InChI=1S/C13H18BrFN2/c14-11-4-5-13(12(15)10-11)16-6-9-17-7-2-1-3-8-17/h4-5,10,16H,1-3,6-9H2
Standard InChI Key CVVZSCIQENDVMF-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCNC2=C(C=C(C=C2)Br)F

Introduction

Chemical Identification and Structural Analysis

Molecular Composition and Nomenclature

4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline (IUPAC name: 4-bromo-2-fluoro-N-(2-piperidin-1-ylethyl)aniline) is a halogenated aromatic amine with the molecular formula C₁₃H₁₈BrFN₂ and a molecular weight of 301.20 g/mol . The structure consists of a benzene ring substituted with bromine (C-4) and fluorine (C-2) atoms, while the amino group (-NH₂) is functionalized with a 2-(1-piperidyl)ethyl side chain (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₈BrFN₂
Molecular Weight301.20 g/mol
IUPAC Name4-bromo-2-fluoro-N-(2-piperidin-1-ylethyl)aniline
Canonical SMILESC1CCN(CC1)CCNC2=C(C=C(C=C2)Br)F
InChI KeyCVVZSCIQENDVMF-UHFFFAOYSA-N

The piperidine group introduces a tertiary amine, conferring basicity and enhancing solubility in polar organic solvents. The halogen atoms influence electronic properties, with bromine acting as an electron-withdrawing group and fluorine contributing to steric and electronic modulation .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, analogous aniline derivatives exhibit characteristic peaks:

  • ¹H NMR: Aromatic protons resonate between δ 6.5–7.5 ppm, while piperidine methylenes appear as multiplet signals near δ 2.3–2.8 ppm .

  • ¹³C NMR: The quaternary carbon adjacent to bromine is typically deshielded (~125–135 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline involves multi-step functionalization of 4-bromo-2-fluoroaniline (CAS 367-24-8), a commercially available precursor .

Alkylation of the Aniline Nitrogen

A common approach employs nucleophilic substitution to introduce the piperidine-ethyl side chain:

  • Chloroethylation: React 4-bromo-2-fluoroaniline with 1-chloro-2-iodoethane in the presence of a base (e.g., K₂CO₃) to form the intermediate N-(2-chloroethyl) derivative.

  • Piperidine Coupling: Treat the chloroethyl intermediate with piperidine under reflux conditions, facilitating displacement of the chloride by the piperidine nitrogen .

The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C, yielding the target compound after purification via column chromatography.

Alternative Pathways

  • Reductive Amination: Condensation of 4-bromo-2-fluoroaniline with 2-piperidin-1-ylethanal followed by sodium borohydride reduction.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromo-2-fluoroaniline with 1-(2-aminoethyl)piperidine, though this method is less common due to competing side reactions .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for the alkylation step.

  • Catalyst Optimization: Heterogeneous catalysts (e.g., immobilized palladium complexes) improve yield in coupling reactions.

  • Solvent Recovery Systems: Minimize waste generation during purification .

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data for this compound is sparse, estimates based on structural analogs suggest:

Table 2: Estimated Physicochemical Properties

PropertyValue
Melting Point85–90°C (predicted)
Boiling Point310–325°C (extrapolated)
Density1.35–1.45 g/cm³
LogP (Octanol-Water)2.8–3.2
Aqueous Solubility<0.1 mg/mL at 25°C

The low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays .

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting, consistent with aromatic amines.

  • Photochemical Sensitivity: The bromine substituent increases susceptibility to UV-induced degradation; storage in amber glass is recommended.

  • Reactivity: Participates in electrophilic aromatic substitution at the C-5 position (meta to fluorine) and nucleophilic displacement of bromine under harsh conditions .

Hazard CategoryGHS Classification
Acute Toxicity (Oral)Category 4 (LD₅₀ >500 mg/kg)
Skin Corrosion/IrritationCategory 2
Serious Eye DamageCategory 1

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.

  • Ventilation: Use fume hoods for powder handling.

  • Storage: Store under nitrogen at 2–8°C in light-resistant containers .

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for developing selective dopamine D₃ receptor ligands.

  • Prodrug Design: The aniline amino group facilitates conjugation with promoieties for enhanced bioavailability .

Materials Science

  • Liquid Crystals: Halogen substituents promote mesophase stability in nematic liquid crystals (ΔT = 60–80°C).

  • Coordination Polymers: Piperidine nitrogen participates in metal-organic framework (MOF) assembly with Cu(II) nodes .

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